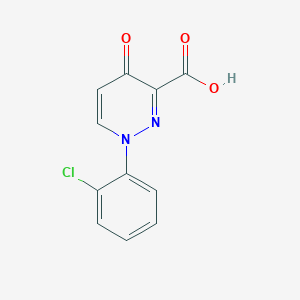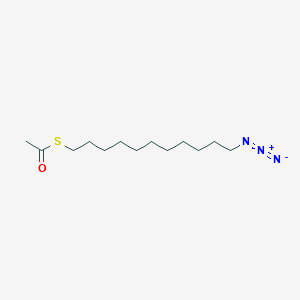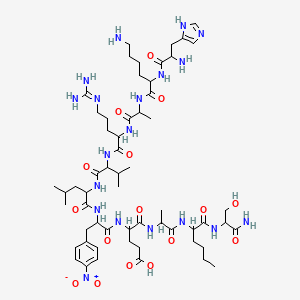
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- is a heterocyclic compound that features a pyridazine ring substituted with a carboxylic acid group and a 2-chlorophenyl group
Métodos De Preparación
The synthesis of 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- typically involves the reaction of pyridazine derivatives with chlorinated aromatic compounds under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the pyridazine ring and the chlorophenyl group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar compounds to 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- include other pyridazine derivatives with different substituents. For example:
3-Pyridazinecarboxylic acid, 1-(2-methylphenyl)-1,4-dihydro-4-oxo-: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.
3-Pyridazinecarboxylic acid, 1-(2-fluorophenyl)-1,4-dihydro-4-oxo-: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets. The uniqueness of 3-Pyridazinecarboxylic acid, 1-(2-chlorophenyl)-1,4-dihydro-4-oxo- lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
| 937670-76-3 | |
Fórmula molecular |
C11H7ClN2O3 |
Peso molecular |
250.64 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-4-8(7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
Clave InChI |
PQKLROPBOJXIJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C=CC(=O)C(=N2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)
![3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)
![Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B12110569.png)



![4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B12110597.png)





